![molecular formula C22H18FN5O4S B2843849 6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852154-59-7](/img/no-structure.png)
6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H18FN5O4S and its molecular weight is 467.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Several studies have explored the synthesis and chemical reactions of compounds structurally related to "6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione," demonstrating diverse methodologies for constructing pyrimidine-based heterocycles. For instance, the cyclization of carbonyl compounds with thiosemicarbazides has led to the formation of pyrimidine derivatives, revealing the versatility of pyrimidine as a scaffold for further chemical modifications (Mekuskiene & Vainilavicius, 2006). Another approach involves the use of fluoroquinolones and imidoylketenes in reactions yielding fluoroquinolones, showcasing the potential for creating fluorinated derivatives with enhanced biological properties (Fulloon & Wentrup, 2009).
Biological Activity
The exploration of biological activities of compounds with a pyrimidine base structure is an active area of research. Compounds structurally related to "this compound" have been studied for their potential in treating various diseases. For example, some derivatives exhibit inhibitory activities against specific bacterial strains, suggesting their potential as antibacterial agents (Bobek, Kuhar, & Bloch, 1979). Furthermore, studies have focused on the synthesis of novel compounds with anti-inflammatory and analgesic properties, indicating the therapeutic potential of pyrimidine derivatives in pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Supramolecular Chemistry
The unique properties of pyrimidine derivatives extend into supramolecular chemistry, where they serve as ligands in the formation of hydrogen-bonded supramolecular assemblies. This application is exemplified by the synthesis of pyrimidine derivatives that co-crystallize with crown ethers to form networks through extensive hydrogen bonding, illustrating the utility of these compounds in constructing complex molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Antiviral and Herbicidal Applications
Research into the antiviral efficacy of pyrimidine-2,4-dione derivatives has shown promising results against various viruses, highlighting the potential of these compounds in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010). Additionally, the synthesis of fluoro intermediates for herbicidal sulfonylureas derived from pyrimidine and triazine intermediates underscores the agricultural applications of these compounds, offering new approaches to weed control (Hamprecht, Mayer, Westphalen, & Walter, 1999).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole, which is then coupled with a 6-bromo-1H-pyrimidine-2,4-dione to form the final product.", "Starting Materials": [ "4-fluoroaniline", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "6-bromo-1H-pyrimidine-2,4-dione", "potassium carbonate", "dimethylformamide", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole", "a. Dissolve 4-fluoroaniline and 4-methoxybenzaldehyde in ethanol and add sodium borohydride.", "b. Heat the mixture at reflux for 4 hours.", "c. Add hydrochloric acid to the mixture to adjust the pH to 1.", "d. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "e. Add thiourea and ethyl acetoacetate to the product and heat at reflux for 6 hours.", "f. Cool the mixture and filter the product.", "g. Wash the product with water and dry over anhydrous sodium sulfate.", "h. Recrystallize the product from ethanol to obtain the intermediate.", "Step 2: Synthesis of 6-bromo-1H-pyrimidine-2,4-dione", "a. Dissolve 6-chloro-1H-pyrimidine-2,4-dione in acetic acid and add sodium hydroxide.", "b. Add bromine dropwise to the mixture and heat at reflux for 4 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over anhydrous sodium sulfate.", "e. Recrystallize the product from ethanol to obtain the intermediate.", "Step 3: Coupling of the intermediates", "a. Dissolve the 4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole intermediate and the 6-bromo-1H-pyrimidine-2,4-dione intermediate in dimethylformamide.", "b. Add potassium carbonate to the mixture and heat at reflux for 6 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over anhydrous sodium sulfate.", "e. Recrystallize the product from ethanol to obtain the final product." ] } | |
CAS RN |
852154-59-7 |
Molecular Formula |
C22H18FN5O4S |
Molecular Weight |
467.48 |
IUPAC Name |
6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18FN5O4S/c1-32-17-8-2-13(3-9-17)18(29)12-33-22-27-26-19(10-15-11-20(30)25-21(31)24-15)28(22)16-6-4-14(23)5-7-16/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) |
InChI Key |
NOLBMEXTRDEWCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



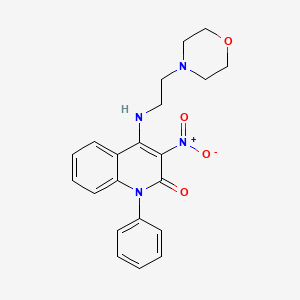
![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)
![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)
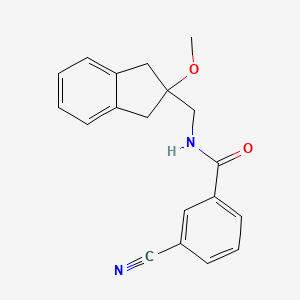
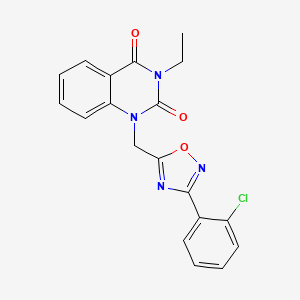

![(E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile](/img/structure/B2843778.png)
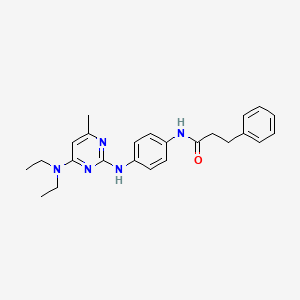
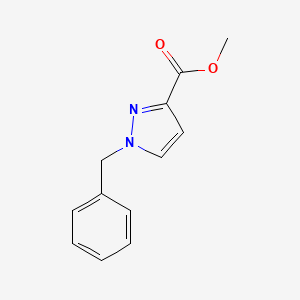

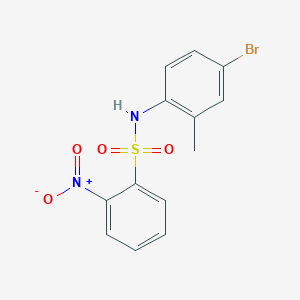
![Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2843784.png)

![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2843788.png)